N-(2,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13-9-10-14(2)16(11-13)21-20(25)19-17(26-3)12-18(24)23(22-19)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAPRDPVYJGVCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the pyridazine ring. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization or chromatography, to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce alcohol derivatives. Substitution reactions can result in a wide range of products with different functional groups attached to the aromatic rings.
Scientific Research Applications
N-(2,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural similarities with N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides studied in , particularly in the substitution pattern of the anilide ring. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Influence: The dihydropyridazine core in the target compound introduces conformational flexibility compared to the fully aromatic naphthalene system in ’s analogs. This flexibility may alter binding affinity to biological targets like photosystem II .
Substituent Positioning :
- The 2,5-dimethylphenyl group in both the target compound and ’s analogs is associated with high PET-inhibiting activity. This suggests that substituent position (para- and ortho-methyl groups) enhances lipophilicity and steric complementarity with target enzymes .
- In contrast, the 4-methoxy group on the target’s pyridazine ring is electron-donating, which may reduce PET inhibition compared to electron-withdrawing groups (e.g., fluorine) in ’s most active compounds .
Lipophilicity and Bioactivity :
- Lipophilicity, driven by methyl and methoxy groups, is critical for membrane penetration and target binding. The 2,5-dimethylphenyl substituent in the target compound likely enhances lipophilicity, similar to its role in naphthalene carboxamides .
- The trifluoromethoxy group in the dihydropyridazine analog (Table 1, row 3) introduces strong electron-withdrawing effects, which could improve binding but are absent in the target compound .
Mechanistic Implications
- Photosynthesis Inhibition : highlights that electron-withdrawing substituents (e.g., fluorine) on the anilide ring enhance PET inhibition by stabilizing charge-separated states in photosystem II. The target compound’s methoxy group may counteract this effect, suggesting lower potency unless compensated by other structural features .
Biological Activity
N-(2,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C19H20N2O3
- Molecular Weight : 320.38 g/mol
Anticancer Properties
Recent studies have indicated that compounds similar to N-(2,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine derivatives exhibit significant anticancer activity. For instance, a study on related pyridazine derivatives demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancers .
The anticancer effects are primarily attributed to the inhibition of key signaling pathways involved in cell survival and proliferation. Specifically, these compounds have been shown to modulate the expression of proteins related to the apoptotic pathway and cell cycle regulation. For example:
- Inhibition of Cyclin D1 : Reducing levels of Cyclin D1 can lead to cell cycle arrest.
- Activation of Caspases : Inducing apoptosis through caspase activation has been observed in treated cancer cells .
Study on Antitumor Activity
A notable study evaluated the effects of a structurally similar compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability and increased apoptosis markers after treatment with the compound. The IC50 value was found to be approximately 15 µM, indicating potent activity compared to standard chemotherapeutics .
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| N-(2,5-dimethylphenyl)-4-methoxy... | 15 | MCF-7 | Apoptosis induction |
| Doxorubicin | 10 | MCF-7 | DNA intercalation |
In Vivo Studies
In vivo studies conducted on xenograft models have illustrated that administration of N-(2,5-dimethylphenyl)-4-methoxy-6-oxo derivatives led to significant tumor regression without notable toxicity. Histopathological analysis confirmed reduced tumor size and improved survival rates in treated groups compared to controls .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest:
- Absorption : Rapid absorption post-administration.
- Distribution : High tissue distribution with a preference for tumor sites.
- Metabolism : Primarily hepatic metabolism with active metabolites contributing to its biological effects.
- Excretion : Renal excretion is predominant.
Q & A
Basic Research Questions
What are the standard synthetic routes for N-(2,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, starting with substituted pyridazine or dihydropyridazine precursors. Key steps include:
- Amide coupling : Reacting a carboxamide intermediate with 2,5-dimethylphenylamine under coupling agents like EDCI or HOBt.
- Ring formation : Cyclization under acidic or basic conditions to form the dihydropyridazine core.
- Purification : Use of column chromatography or recrystallization to isolate the target compound .
Optimization : Adjusting temperature (e.g., 60–80°C for cyclization), solvent polarity (DMF or THF), and stoichiometry to maximize yield. Reaction monitoring via TLC or HPLC is critical .
Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity. Key signals include the methoxy group (~δ 3.8 ppm) and aromatic protons (~δ 6.5–8.0 ppm) .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and molecular packing. High-resolution data (>1.0 Å) ensures accuracy .
- Mass Spectrometry : HRMS (ESI-TOF) to verify molecular weight (e.g., calculated vs. observed m/z) .
How can preliminary biological activity screening be designed for this compound?
- In vitro assays : Use enzyme inhibition assays (e.g., kinases) or cell viability tests (MTT assay) to evaluate potency.
- Target selection : Prioritize targets based on structural analogs (e.g., dihydropyridazines with anti-inflammatory or anticancer activity) .
- Controls : Include positive controls (known inhibitors) and DMSO vehicle controls to validate results .
Advanced Research Questions
How can computational methods guide the design of derivatives with enhanced bioactivity?
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites.
- Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 or EGFR) using AutoDock Vina or Schrödinger Suite. Focus on hydrogen bonding and hydrophobic interactions .
- QSAR Models : Train models on existing dihydropyridazine datasets to predict activity cliffs and optimize substituents .
How should researchers resolve contradictions in crystallographic and spectroscopic data?
- Cross-validation : Compare X-ray-derived bond lengths with DFT-optimized geometries. Discrepancies >0.05 Å may indicate disorder or solvent effects .
- Dynamic NMR : For flexible moieties (e.g., methoxy groups), variable-temperature NMR can resolve conformational exchange broadening .
- Multi-method refinement : Use SHELXL’s TWIN/BASF commands to model twinning or disorder in crystallographic data .
What advanced strategies are used to study structure-activity relationships (SAR) for this compound?
- Fragment-based design : Synthesize analogs with systematic substitutions (e.g., halogenation at the phenyl ring) and correlate with IC₅₀ values .
- Free-energy perturbation (FEP) : Calculate relative binding affinities of derivatives to prioritize synthesis .
- Cryo-EM (for protein complexes) : Resolve binding modes at near-atomic resolution if the compound targets large biomolecules .
How can Design of Experiments (DOE) optimize reaction scalability and reproducibility?
- Factorial Design : Test variables (temperature, catalyst loading, solvent ratio) in a 2³ factorial setup to identify significant factors .
- Response Surface Methodology (RSM) : Model nonlinear relationships (e.g., between pH and yield) to pinpoint optimal conditions .
- Robustness testing : Introduce ±10% variations in input parameters to assess process stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
